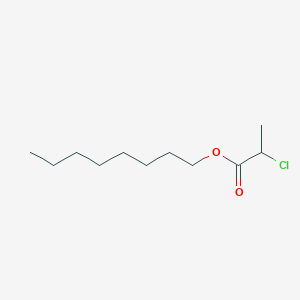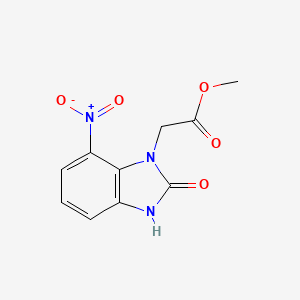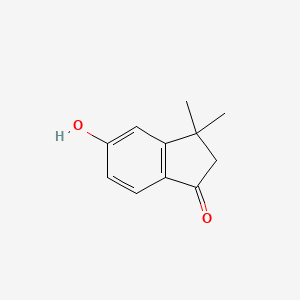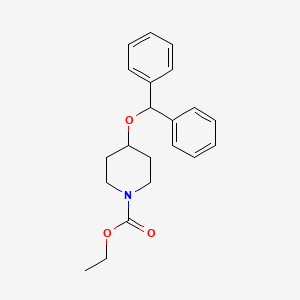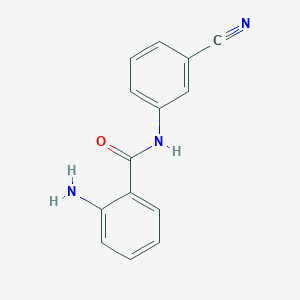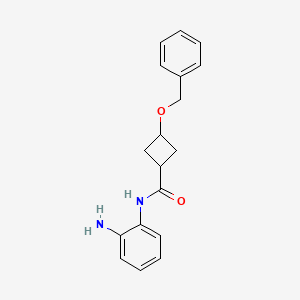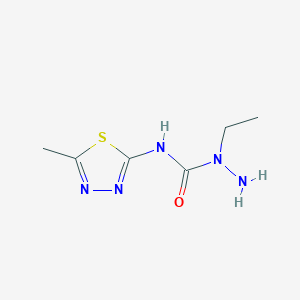
1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
準備方法
The synthesis of 1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide typically involves the reaction of hydrazine derivatives with thiadiazole precursors. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-carboxylic acid with ethyl hydrazinecarboxylate under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high yield and purity .
化学反応の分析
1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or platinum oxide . Major products formed from these reactions include various substituted thiadiazole derivatives with potential biological activities .
科学的研究の応用
作用機序
The mechanism of action of 1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in DNA replication and protein synthesis, leading to the disruption of cellular processes and ultimately cell death . This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound targets bacterial and cancer cells, respectively .
類似化合物との比較
1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide can be compared with other similar compounds, such as:
1,3,4-Thiadiazole: A parent compound with a similar structure but lacking the ethyl and hydrazinecarboxamide groups.
5-Methyl-1,3,4-thiadiazole-2-carboxylic acid: A precursor used in the synthesis of the target compound.
N-(5-Methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide: A closely related compound with similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
特性
CAS番号 |
57773-86-1 |
|---|---|
分子式 |
C6H11N5OS |
分子量 |
201.25 g/mol |
IUPAC名 |
1-amino-1-ethyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C6H11N5OS/c1-3-11(7)6(12)8-5-10-9-4(2)13-5/h3,7H2,1-2H3,(H,8,10,12) |
InChIキー |
BMZFQNJSJZXOAA-UHFFFAOYSA-N |
正規SMILES |
CCN(C(=O)NC1=NN=C(S1)C)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
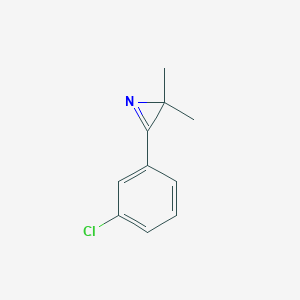
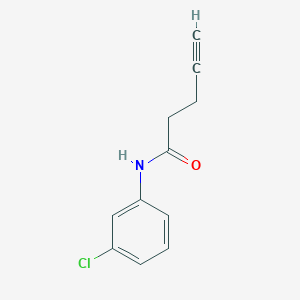
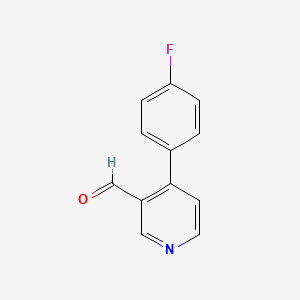
![6-Chloro-2-(1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8633647.png)
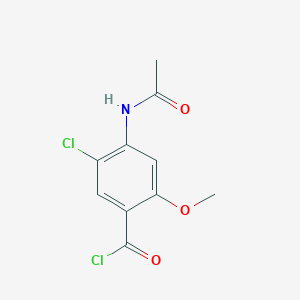
![(R)-8-(2-amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8633660.png)
